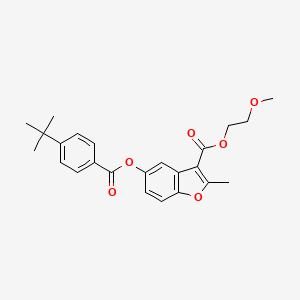

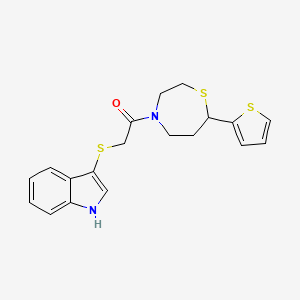

1-Isopropyl-1H-indol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indol-5-ol, also known as 5-Indolol or 5-Hydroxyindole, is a compound with the molecular formula C8H7NO . It has a molecular weight of 133.1473 .

Synthesis Analysis

While specific synthesis methods for 1-Isopropyl-1H-indol-5-ol were not found, indole syntheses generally involve the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality .Molecular Structure Analysis

The molecular structure of 1H-Indol-5-ol is available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Analytical Challenges in Forensic Analysis

Indole derivatives like 5-IT and AMT pose analytical challenges in forensic analysis due to their isomeric structures, which can complicate differentiation under routine conditions. Advances in mass spectral, UV, and NMR analyses have facilitated the differentiation between these isomers, highlighting the importance of analytical chemistry in addressing new psychoactive substances in forensic contexts (Elliott et al., 2013).

Pharmacological and Toxicological Research

Research on compounds like 5-IT underscores the challenges in understanding the pharmacological and toxicological profiles of new psychoactive substances. The lack of comprehensive studies on their physiological, behavioral effects, and toxicity highlights a significant gap in current knowledge, emphasizing the need for ongoing research in pharmacology and toxicology (Katselou et al., 2015).

Organic Synthesis and Catalysis

The electroreductive intramolecular coupling of 1-indolealkanones demonstrates the synthetic utility of indole derivatives in producing a range of cyclic compounds through electrochemical methods. This research provides insights into reaction mechanisms and the potential for synthesizing complex organic molecules (Kise et al., 2008).

Biofuel Production

Indole derivatives are explored in metabolic engineering for biofuel production. For example, engineered pathways involving ketol-acid reductoisomerase and alcohol dehydrogenase have been developed for the anaerobic production of isobutanol, a biofuel, demonstrating the role of molecular biology and enzymology in sustainable energy solutions (Bastian et al., 2011).

Mecanismo De Acción

Target of Action

1-Isopropyl-1H-indol-5-ol, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to bind with high affinity to various receptors, which can be helpful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that lead to their biological effects . These changes can include alterations in cell signaling, enzyme activity, or gene expression, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of molecular and cellular effects . These effects can include changes in cell signaling, enzyme activity, or gene expression, depending on the specific target and the nature of the interaction.

Propiedades

IUPAC Name |

1-propan-2-ylindol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)12-6-5-9-7-10(13)3-4-11(9)12/h3-8,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGUVPVJFSWHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24542-41-4 |

Source

|

| Record name | 1-(propan-2-yl)-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2828619.png)

![3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B2828622.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2828626.png)

![2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide](/img/structure/B2828628.png)